3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a 3-chloro-4-methoxybenzamide core substituted with two distinct groups:
- A 1,1-dioxidotetrahydrothiophen-3-yl moiety (a sulfone-containing tetrahydrothiophene ring).
- A (5-methylfuran-2-yl)methyl group.
The sulfone group enhances polarity and metabolic stability, while the chloro and methoxy substituents influence electronic properties and binding interactions.
Properties
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5S/c1-12-3-5-15(25-12)10-20(14-7-8-26(22,23)11-14)18(21)13-4-6-17(24-2)16(19)9-13/h3-6,9,14H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIUAHKZOBUEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves multiple steps, typically starting with the preparation of the core benzamide structure. The synthetic route may include:
Chlorination: Introduction of the chlorine atom to the benzamide core.
Formation of the dioxidotetrahydrothienyl group: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothienyl group.
Attachment of the furylmethyl group: The final step involves the coupling of the methoxy-substituted furylmethyl group to the benzamide core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The dioxidotetrahydrothienyl group can undergo further oxidation under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chlorine atom in the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The dioxidotetrahydrothienyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxy-substituted furylmethyl group may enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
a. N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-Fluorophenyl)Furan-2-yl]Methyl}-3-Methoxybenzamide (CAS: 879565-27-2)
- Key Differences : Replaces the 3-chloro-4-methoxy group with 3-methoxy and substitutes 5-methylfuran with 5-(4-fluorophenyl)furan .
- The absence of a chloro substituent may reduce electron-withdrawing effects, altering target binding .
b. 3-Chloro-N-[4-(Diethylamino)Benzyl]-N-(1,1-Dioxidotetrahydro-3-Thiophenyl)Benzamide (CAS: 846065-55-2)
- Key Differences: Features a 4-(diethylamino)benzyl group instead of the furan-methyl substituent.
- Impact: The diethylamino group introduces basicity, which could improve solubility in acidic environments. This modification may shift pharmacokinetic profiles compared to the target compound .
c. N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-Ethyl-3-Nitrobenzamide (CAS: 898405-32-8)
- Key Differences : Replaces chloro-methoxybenzamide with 3-nitrobenzamide and substitutes furan-methyl with ethyl .
- The simpler ethyl group may lower steric hindrance .
Heterocyclic Modifications
a. 4-Chloro-N-(4-Oxo-3-Phenyl-1,3-Thiazolidin-2-ylidene)Benzamide (CAS: 303093-06-3)
- Key Differences: Replaces the tetrahydrothiophen sulfone with a thiazolidinone ring.
- Impact: The thiazolidinone introduces hydrogen-bonding capacity via its carbonyl group, which may enhance target affinity but reduce solubility compared to sulfones .
b. 2-Chloro-N-[(5Z)-5-[(3-Methoxy-4-Propoxyphenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl]Benzamide (CAS: 302549-32-2)
Agrochemical Analogs
a. Cyprofuram (N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide)
- Key Differences : Uses a tetrahydrofuran ring and cyclopropanecarboxamide instead of benzamide.
- The tetrahydrofuran’s oxygen may engage in hydrogen bonding, differing from the sulfone’s electrostatic interactions .
b. Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)
- Key Differences : Features a trifluoromethyl group and isopropyloxy substituent.
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | CAS 879565-27-2 | Cyprofuram |
|---|---|---|---|
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~3.8 (higher lipophilicity) | ~2.9 (lower lipophilicity) |
| Hydrogen Bond Acceptors | 6 | 7 | 5 |
| Sulfone/Sulfur Groups | 1 sulfone | 1 sulfone | 0 |
| Key Substituents | Cl, OMe, furan-methyl | F, OMe, fluorophenyl-furan | Cl, cyclopropane |
Notes:
- The target compound’s sulfone and methoxy groups balance solubility and membrane penetration.
- Cyprofuram’s cyclopropane may confer rigidity but reduce synthetic accessibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
